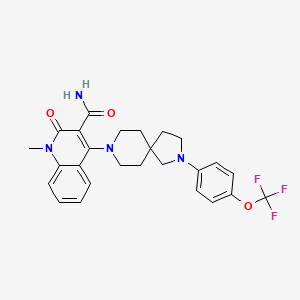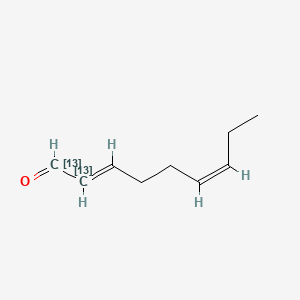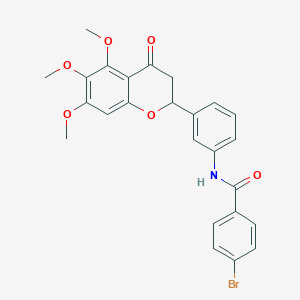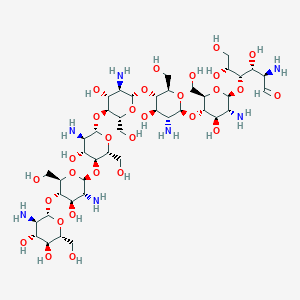
Chitoheptaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitoheptaose is a type of chitooligosaccharide, which is a partially depolymerized derivative of chitin or chitosan. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound consists of seven N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds. This compound has garnered significant attention due to its high solubility and exceptional biological properties compared to its parent polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chitoheptaose can be synthesized through enzymatic and chemical methods. Enzymatic methods involve the use of specific and non-specific enzymes to depolymerize chitin or chitosan. One-pot chemoenzymatic synthesis is a notable method where chitopentaose and chitobiose are used as starting materials. The key intermediate, 1,2-oxazoline derivative of chitopentaose, is prepared in water and transglycosylated to chitobiose using a mutant chitinase .
Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic processes due to their advantages over chemical methods. Enzymatic depolymerization of chitin or chitosan is preferred for its low energy requirements, high efficiency, safety, and sustainability . These processes are expected to expand into commercial applications, replacing traditional degradation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Chitoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Chitoheptaose has a wide range of scientific research applications across various fields:
Chemistry: Used as a precursor for the synthesis of other functionalized oligosaccharides.
Biology: Studied for its role in plant defense mechanisms and as an elicitor of plant immune responses.
Wirkmechanismus
Chitoheptaose exerts its effects through various molecular targets and pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-17A while increasing anti-inflammatory cytokines like interleukin-10 . It also reduces oxidative stress by decreasing reactive oxygen species and reactive nitrogen species levels. The compound’s antiapoptotic properties are mediated through the regulation of apoptotic factors such as caspase 3, BAX, and BCL-2 .
Vergleich Mit ähnlichen Verbindungen
- Chitobiose
- Chitotriose
- Chitotetraose
- Chitopentaose
- Chitohexaose
Chitoheptaose stands out due to its optimal balance of polymerization and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C42H79N7O29 |
|---|---|
Molekulargewicht |
1146.1 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
PBGNKDQQCRJIHW-ZYUSNMNESA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


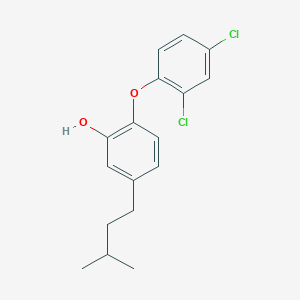
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)

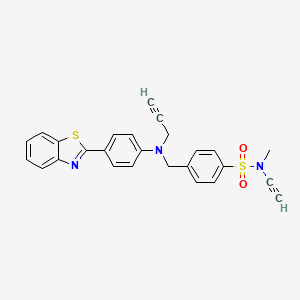

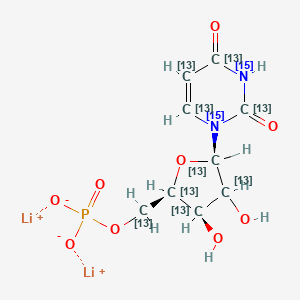
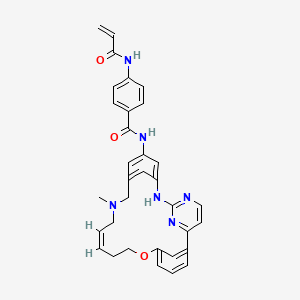
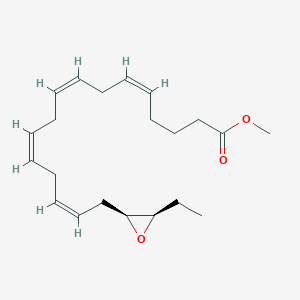
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)

